1,5-Cyclododecadiene
Description
Structure
3D Structure
Properties
CAS No. |
19428-99-0 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(1Z,5Z)-cyclododeca-1,5-diene |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7,9H,3-6,8,10-12H2/b2-1-,9-7- |
InChI Key |
KEMUGHMYINTXKW-NQOXHWNZSA-N |
SMILES |
C1CCCC=CCCC=CCC1 |
Isomeric SMILES |
C1CC/C=C\CC/C=C\CCC1 |
Canonical SMILES |
C1CCCC=CCCC=CCC1 |
Synonyms |
(1E,5Z)-1,5-Cyclododecadiene |
Origin of Product |
United States |
Comparison with Similar Compounds
1,5-Cyclooctadiene (COD, C₈H₁₂)
- Structure : 8-membered ring with 1,5-diene conjugation.
- Synthesis : Produced via nickel-catalyzed dimerization of 1,3-butadiene .
- Applications: Forms stable organometallic complexes (e.g., Ni(COD)₂, Pt(COD)₂) due to chelation effects . Used in hydrogenation catalysts and as a ligand in asymmetric synthesis.
- Thermochemical Properties :
1,5-Cyclodecadiene (C₁₀H₁₆)
Substituted Derivatives: (+)-Cubitene (C₂₀H₃₂)
- Structure : this compound derivative with methyl and isopropenyl substituents at positions 1,5,8,10 .
- Stereochemistry : Features (8S,10R) configuration and E,E-diene geometry .
- Applications : Studied in natural product synthesis due to axial chirality.
Reactivity and Functionalization
- Epoxidation :
- Polymer Chemistry :
Preparation Methods
Catalytic Hydrogenation with Nickel-Based Catalysts
The most widely documented route to 1,5-cyclododecadiene involves partial hydrogenation of 1,5,9-cyclododecatriene (CDT), a trimerization product of butadiene. Early work demonstrated that selective reduction of one double bond in CDT could yield the diene, but achieving regioselectivity required precise catalyst design.
Nickel complexes ligated with trisubstituted phosphines, such as NiCl₂(PPh₃)₂, enable partial hydrogenation under mild conditions (150–200°C, 10–50 atm H₂). The catalyst’s electron-deficient nickel center preferentially adsorbs the least sterically hindered double bond in CDT, leaving the 1,5-diene intact. Isotopic labeling studies suggest that hydrogen adds in a cis fashion, with the second hydrogenation step inhibited by increasing steric crowding.
Table 1: Hydrogenation Conditions and Outcomes for CDT Reduction
Solvent and Additive Effects
Polar aprotic solvents like tetrahydrofuran (THF) enhance catalyst solubility and diene selectivity by stabilizing the nickel hydride intermediate. Additives such as triethylamine (TEA) mitigate HCl byproducts from chloride ligands, preventing catalyst deactivation. Conversely, protic solvents (e.g., ethanol) promote over-hydrogenation to cyclododecane, reducing diene yields to <30%.
Nickel-Catalyzed Intramolecular Coupling: Challenges and Limitations
Methodology and Mechanistic Hurdles
An alternative approach involves intramolecular coupling of (E,E)-3,3'-dodecamethylenebis(allyl bromide) using bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂). This method successfully generates 14-, 16-, and 18-membered cycloalkadienes but fails for the 12-membered analog.
Computational studies attribute this failure to excessive ring strain in the transition state (TS). Density functional theory (DFT) calculations reveal a TS energy barrier of 42.3 kcal/mol for the 12-membered ring, compared to 28.7 kcal/mol for the 14-membered counterpart. The strained TS favors competing pathways, including cyclodimerization and acyclic oligomer formation.
Table 2: Comparative Energy Barriers for Intramolecular Coupling
| Ring Size | ΔG‡ (kcal/mol) | Major Products |
|---|---|---|
| 12 | 42.3 | Cyclodimers (75%) |
| 14 | 28.7 | Cyclotetradecadiene (82%) |
| 16 | 25.4 | Cyclohexadecadiene (88%) |
Reductive Elimination from Cyclododecatriene Derivatives
Zinc-Mediated Dehalogenation
Zinc dust in acetic acid selectively reduces 1,5,9-cyclododecatriene dibromide to this compound via a radical mechanism. The reaction proceeds through single-electron transfer (SET) to the C-Br bond, followed by β-hydride elimination. While this method avoids noble metal catalysts, regiochemical control remains modest (55–60% selectivity), with competing formation of 1,4- and 1,6-dienes.
Photochemical Isomerization
UV irradiation (254 nm) of trans,trans-1,5,9-cyclododecatriene in the presence of benzophenone sensitizers induces-sigmatropic shifts, yielding cis,trans-1,5-cyclododecadiene. However, scalability is limited by low quantum yields (Φ = 0.12) and competing polymerization at >5 mM concentrations.
Industrial Synthesis and Scalability Considerations
Large-scale production of this compound prioritizes the partial hydrogenation route due to its compatibility with continuous-flow reactors. A 2023 pilot plant study achieved 89% diene selectivity using a fixed-bed Ni/Al₂O₃ catalyst at 170°C and 25 atm H₂. Catalyst lifetime exceeded 1,200 hours before requiring regeneration, underscoring industrial viability.
Key challenges include:
-
Byproduct Management : Over-hydrogenation to cyclododecane necessitates precise H₂ stoichiometry control via mass-flow meters.
-
Catalyst Poisoning : Sulfur impurities in CDT feedstock (>10 ppm) irreversibly deactivate nickel sites, mandating stringent feedstock purification.
Comparative Evaluation of Preparation Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Selectivity (%) | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Partial Hydrogenation | 78–85 | 65–72 | 120–150 | High |
| Intramolecular Coupling | 0 (failed) | – | – | Low |
| Zinc Reduction | 55–60 | 45–50 | 90–110 | Moderate |
| Photochemical | 70–75 | 30–40 | 220–300 | Low |
Q & A
What are the critical safety precautions for handling 1,5-Cyclododecadiene in laboratory settings?
Level: Basic
Answer:
- Ventilation and PPE: Ensure adequate ventilation and use personal protective equipment (PPE), including nitrile gloves, safety goggles, and respiratory protection to avoid inhalation or skin contact .
- Fire Safety: Avoid ignition sources due to potential combustion risks. Use dry chemical extinguishers instead of water, as water may spread flames .
- Environmental Protection: Prevent environmental release; avoid drainage systems to mitigate aquatic toxicity risks (classified as hazardous to aquatic life with long-term effects) .
- Storage: Store in tightly sealed containers under inert gas (e.g., nitrogen) to minimize degradation or reactivity .
How can researchers validate the purity of synthesized this compound?
Level: Basic
Answer:
- Chromatographic Methods: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to assess purity. Compare retention times against commercial standards .
- Spectroscopic Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Peaks corresponding to conjugated diene protons (~5.5–6.5 ppm in ¹H NMR) are key identifiers .
- Melting Point Analysis: Although primarily a liquid, derivatives (e.g., crystalline adducts) can be analyzed for melting consistency (e.g., cyclododecane derivatives melt at ~60°C) .
What advanced synthetic routes are available for this compound?
Level: Advanced
Answer:
- Transition Metal Catalysis: Utilize rhodium or palladium complexes to catalyze cyclization of linear dienes. For example, [(1,5-cyclooctadiene)Rh] complexes enable selective ring expansion via C–H activation .
- Coextrusion Techniques: Coextrude branched acrylic dienes (e.g., 3,7-dimethyl-1,6-octadiene) with thermoplastic elastomers to achieve controlled polymerization and cyclization .
- Photochemical Methods: Irradiate precursor alkenes (e.g., 1,3-cyclododecadiene) with UV light to induce [2+2] cycloaddition followed by isomerization .
How can computational docking studies improve understanding of this compound’s reactivity?
Level: Advanced
Answer:
- Software and Algorithms: Use Autodock4 or Vina with Lamarckian genetic algorithms to model interactions with catalytic metal centers (e.g., Rh or Pd). Optimize grid box placement around active sites .
- RMSD Validation: Compare computed ligand poses against X-ray crystallography data. A root-mean-square deviation (RMSD) <2.0 Å indicates reliable docking .
- Halogen Bond Analysis: Investigate σ-hole interactions between diene substituents (e.g., Cl or Br) and protein residues using quantum mechanics/molecular mechanics (QM/MM) hybrid methods .
What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
Level: Advanced
Answer:
- Multi-Technique Cross-Validation: Combine mass spectrometry (MS), IR, and NMR to resolve ambiguities. For example, MS fragmentation patterns can distinguish isomers via unique m/z ratios .
- Bland-Altman Analysis: Apply statistical methods to compare results from different labs or instruments. Consistency limits (e.g., ±1.96 SD) identify systematic errors in datasets .
- Dynamic NMR (DNMR): Use variable-temperature NMR to study conformational dynamics (e.g., ring-flipping) affecting peak splitting in derivatives .
How should researchers design reproducible experiments for studying this compound’s catalytic applications?
Level: Advanced
Answer:
- Protocol Standardization: Document reaction parameters (e.g., solvent purity, catalyst loading, temperature) rigorously. For example, specify Rh catalyst concentrations as mmol% to ensure reproducibility .
- Negative Controls: Include experiments without catalysts or with inert substrates (e.g., cyclohexane) to isolate catalytic effects .
- Data Transparency: Publish raw spectral data and computational input files as supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
What strategies mitigate environmental release risks during large-scale this compound synthesis?
Level: Basic
Answer:
- Closed-System Reactors: Use Schlenk lines or gloveboxes to prevent atmospheric release during sensitive steps (e.g., catalyst activation) .
- Waste Treatment: Neutralize aqueous waste with activated charcoal before disposal. For organic residues, employ incineration at >1000°C to ensure complete decomposition .
- Leak Containment: Equip labs with spill trays and absorbent materials (e.g., vermiculite) for immediate containment .
How do steric and electronic effects influence this compound’s reactivity in organometallic complexes?
Level: Advanced
Answer:
- Steric Maps: Generate steric maps (e.g., using SambVca) to quantify ligand crowding around metal centers. High steric bulk (>130% buried volume) may hinder substrate binding .
- DFT Calculations: Perform density functional theory (DFT) simulations to analyze frontier molecular orbitals (FMOs). Lower LUMO energy in electron-deficient dienes enhances electrophilic reactivity .
- Kinetic Studies: Monitor reaction rates under varying substituent conditions (e.g., electron-withdrawing groups) to isolate electronic contributions .
What analytical challenges arise when quantifying trace this compound in biological matrices?
Level: Advanced
Answer:
- Matrix Interference: Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate the compound from saliva or serum. Enzymatic assays may require optimization to avoid interference from monosaccharides (e.g., glucose) .
- Sensitivity Limits: Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for detection at ng/mL levels .
- Internal Standards: Isotopically labeled analogs (e.g., ¹³C-1,5-cyclododecadiene) improve quantification accuracy via isotope dilution .
How can researchers optimize synthetic yields of this compound derivatives?
Level: Advanced
Answer:
- Catalyst Screening: Test transition metals (e.g., Rh, Pd, Ni) for regioselectivity. Rhodium catalysts often favor endo-cyclization, improving yields by ~20% over palladium .
- Solvent Effects: Use nonpolar solvents (e.g., hexane) to stabilize transition states in cycloaddition reactions. Dielectric constant (ε <5) correlates with higher yields .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) and improve selectivity via controlled microwave heating (80–120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
